A Guide to the Structural Elucidation of 2-Fluoro-3,5-dimethoxybenzoic Acid: An Integrated Spectroscopic Approach
A Guide to the Structural Elucidation of 2-Fluoro-3,5-dimethoxybenzoic Acid: An Integrated Spectroscopic Approach
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 2-Fluoro-3,5-dimethoxybenzoic acid represents a class of substituted aromatic compounds whose precise characterization is critical for understanding its chemical behavior and potential as a synthetic intermediate. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of this molecule by integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Moving beyond a simple recitation of data, this document delves into the causality behind the spectral features, offering researchers a robust framework for interpreting their own findings and ensuring the highest degree of scientific integrity.
Foundational Analysis: Mass Spectrometry (MS)
Expertise & Experience: The initial step in any structural elucidation workflow is the confirmation of the molecular weight. Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), which, for singly charged ions, corresponds to the molecular mass of the compound. For a molecule like 2-Fluoro-3,5-dimethoxybenzoic acid, Electrospray Ionization (ESI) in negative ion mode is often a preferred method due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ ion.
Predicted Mass Spectrum Data
The molecular formula for 2-Fluoro-3,5-dimethoxybenzoic acid is C₉H₉FO₄, yielding an exact mass of 200.0485 g/mol .
| Ion | Predicted m/z | Description |
| [M]⁺˙ (in EI) | 200.05 | Molecular ion (less common for ESI) |
| [M-H]⁻ (in ESI) | 199.04 | Deprotonated molecular ion (base peak in ESI⁻) |
| [M-CH₃]⁺ | 185.02 | Loss of a methyl radical from a methoxy group |
| [M-H₂O]⁺˙ | 182.04 | Loss of water (common in EI) |
| [M-OCH₃]⁺ | 169.03 | Loss of a methoxy radical |
| [M-COOH]⁺ or [M-HCOO]⁻ | 155.05 | Decarboxylation, loss of the carboxylic acid group |
| C₇H₄FO⁺ | 123.02 | Subsequent loss of CO from the [M-OCH₃]⁺ fragment |
Interpretation of Fragmentation Patterns
The fragmentation of benzoic acid derivatives is well-documented and provides a roadmap for confirming the molecule's structure.[1] The primary fragmentation pathways involve losses from the substituent groups.
-
Molecular Ion ([M]⁺˙ or [M-H]⁻): The most crucial peak, confirming the molecular weight of the compound. In ESI negative mode, the base peak is expected at m/z 199.04.
-
Loss of Methyl Group ([M-CH₃]⁺): The presence of methoxy groups is corroborated by a peak at m/z 185, corresponding to the loss of a methyl radical (•CH₃).
-
Decarboxylation ([M-COOH]⁺): A hallmark of carboxylic acids is the loss of the carboxyl group as a radical (•COOH), leading to a significant fragment at m/z 155.[2] This confirms the presence of the benzoic acid scaffold.
The logical relationship between these fragments provides a self-validating system. Observing the molecular ion and the key fragment corresponding to decarboxylation strongly supports the core structure.
Caption: Predicted ESI-MS Fragmentation Pathway.
Functional Group Analysis: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and the absorption of IR radiation at these frequencies provides a molecular fingerprint.[3] For this molecule, the key signatures will be the carboxylic acid and the substituted aromatic ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |
| 3080 - 3010 | Medium | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Medium | C-H Stretch | Methoxy -CH₃ |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O (dimerized) |
| 1610, 1590 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1160 | Strong | C-F Stretch | Aryl Fluoride (Ar-F) |
| ~920 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
Interpretation of IR Spectrum
The IR spectrum provides a clear, self-validating checklist of expected functional groups.
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Carboxylic Acid Signature: The most telling feature is the extremely broad O-H stretch from approximately 3300 to 2500 cm⁻¹. This breadth is due to strong hydrogen bonding between carboxylic acid dimers.[4] This is coupled with a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹. The presence of both these bands is definitive proof of a carboxylic acid functional group.
-
Aromatic System: The presence of peaks in the 1610-1500 cm⁻¹ region confirms the C=C stretching of the aromatic ring. Aromatic C-H stretching is also expected just above 3000 cm⁻¹.
-
Substituents: A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether (methoxy) groups.[5] The C-F bond will give rise to a strong absorption in the 1200-1100 cm⁻¹ region.
High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the exact connectivity of the atoms. For a fluorinated compound, the interaction between the ¹⁹F nucleus (spin ½, 100% natural abundance) and nearby ¹H and ¹³C nuclei provides an additional layer of structural confirmation.[6]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 11.0 - 13.0 | broad singlet | - | 1H | Carboxylic Acid (-COOH) |
| H-b | 6.85 | doublet | ⁴J(H-F) ≈ 2.5 Hz | 1H | Aromatic H-6 |
| H-c | 6.60 | doublet | ⁴J(H-F) ≈ 4.5 Hz | 1H | Aromatic H-4 |
| H-d | 3.90 | singlet | - | 6H | Methoxy (-OCH₃) x 2 |
¹H NMR Interpretation: Causality and Logic
The predicted ¹H NMR spectrum is simple yet highly informative.
-
Carboxylic Proton (H-a): The acidic proton is typically deshielded and appears as a broad singlet far downfield (δ > 10 ppm). Its labile nature often results in a broad signal.
-
Methoxy Protons (H-d): The two methoxy groups at positions 3 and 5 are chemically equivalent due to the plane of symmetry bisecting the C2-C5 axis (assuming free rotation of the C1-COOH bond allows for averaging). This results in a single, sharp signal integrating to 6 protons around δ 3.90 ppm.
-
Aromatic Protons (H-b, H-c): The two aromatic protons at positions 4 and 6 are not equivalent.
-
Coupling: They are meta to each other, so any H-H coupling would be very small (⁴J(H-H) < 1 Hz) and likely not resolved. However, they both exhibit coupling to the fluorine atom at C2. Long-range proton-fluorine couplings (⁴J(H-F)) through the aromatic system are common, typically in the range of 0.5-5 Hz.[7][8] This splits both aromatic signals into doublets.
-
Chemical Shift: The electron-donating methoxy groups will shield the aromatic protons, shifting them upfield relative to benzene (δ 7.26 ppm). H-4 is flanked by two methoxy groups, likely making it slightly more shielded (further upfield) than H-6, which is adjacent to the electron-withdrawing carboxylic acid group.
-
Caption: Predicted ¹H-¹⁹F Spin-Spin Coupling Interactions.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity (re: ¹⁹F) | Coupling Constant (J, Hz) | Assignment |
| 168.0 | singlet | - | C-7 (-COOH) |
| 162.0 | doublet | ¹J(C-F) ≈ 245 Hz | C-2 |
| 160.0 | singlet | - | C-5 |
| 158.0 | doublet | ²J(C-F) ≈ 20 Hz | C-3 |
| 108.0 | doublet | ²J(C-F) ≈ 25 Hz | C-1 |
| 105.0 | doublet | ³J(C-F) ≈ 5 Hz | C-6 |
| 98.0 | doublet | ³J(C-F) ≈ 3 Hz | C-4 |
| 56.5 | singlet | - | C-8 (-OCH₃) |
| 56.4 | singlet | - | C-9 (-OCH₃) |
¹³C NMR Interpretation: The Power of C-F Coupling
The proton-decoupled ¹³C NMR spectrum provides definitive evidence for the substitution pattern, primarily through the large and predictable C-F coupling constants.[9]
-
Carbonyl Carbon (C-7): The carboxylic acid carbon appears downfield (~168 ppm) and is readily identifiable.[10]
-
Oxygenated Aromatic Carbons (C-2, C-3, C-5): These carbons are directly attached to highly electronegative atoms (F, O) and are thus found furthest downfield in the aromatic region.
-
C-2: The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz), splitting the signal into a doublet. This is the most unambiguous signal in the spectrum and definitively locates the fluorine atom.
-
C-3 and C-1: Carbons two bonds away from the fluorine (geminal) will show smaller doublet splittings (²J(C-F) ≈ 20-30 Hz).
-
-
Other Aromatic Carbons (C-1, C-4, C-6): These carbons appear further upfield. C-4 and C-6 will also be split into doublets due to three-bond coupling to fluorine (³J(C-F) ≈ 3-5 Hz).
-
Methoxy Carbons (C-8, C-9): The two equivalent methoxy carbons will appear as a single peak around 56 ppm.
Integrated Spectral Analysis: A Self-Validating Conclusion
The true power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.
-
MS confirms the molecular formula is C₉H₉FO₄.
-
IR confirms the presence of a carboxylic acid, an aromatic ring, methoxy groups, and a C-F bond.
-
¹H NMR quantifies the protons: one acidic proton, two distinct aromatic protons, and six equivalent methoxy protons. It further shows that both aromatic protons are coupled to a fluorine atom.
-
¹³C NMR identifies all 9 unique carbon environments and, crucially, uses the characteristic ¹J(C-F) coupling to pinpoint the location of the fluorine atom at the C-2 position. The smaller ²J and ³J couplings further corroborate the substitution pattern.
The collective data provides a self-validating and irrefutable confirmation of the structure as 2-Fluoro-3,5-dimethoxybenzoic acid.
Caption: Integrated Workflow for Structural Elucidation.
Standard Operating Protocols
Trustworthiness: The validity of spectral data is contingent upon rigorous and standardized experimental protocols. The following methodologies represent best practices for acquiring high-quality data for small organic molecules.
Mass Spectrometry (ESI-QTOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF).
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
Ionization (ESI):
-
Mode: Negative and Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-200 °C.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform MS/MS fragmentation on the parent ion of interest ([M-H]⁻ or [M+H]⁺) using collision-induced dissociation (CID) with argon as the collision gas, varying collision energy (10-40 eV) to obtain a comprehensive fragmentation spectrum.
Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the clean ATR crystal, run a background scan (typically 32 scans) to capture the spectrum of the ambient environment (H₂O, CO₂).
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum (typically 32 scans) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
References
-
Jiang, T. et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1479-1483. (Note: This reference is for a related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, and is used for general comparison). Available at: [Link]
-
Supporting Information for various benzoic acids. (n.d.). Provides comparative NMR data for related structures like 3-methoxybenzoic acid. Available at: [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. An overview of ¹⁹F NMR principles, including coupling. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Provides NMR data for various substituted benzoic acids. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility resource page. Available at: [Link]
-
Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Research article discussing ¹⁹F coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. A detailed table of IR absorption frequencies. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. An educational resource on the fragmentation of benzoic acid. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Application note demonstrating ESI-MS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Product information for a related isomer. Available at: [Link]
-
University of York. (n.d.). IR frequency table. Chemistry teaching resource. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Educational resource on the ¹³C NMR of benzoic acid. Available at: [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2012). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants. Available at: [Link]
-
YouTube. (2021). February 3, 2021. General chemistry video resource. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Database entry for a related isomer. Available at: [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
MassBank. (n.d.). Benzoic acids and derivatives. Spectral database entry for benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Research image showing fragmentation. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry resource. Available at: [Link]
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